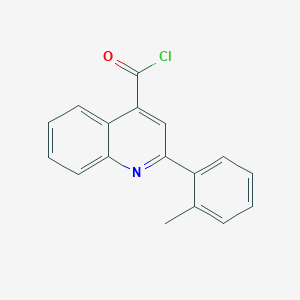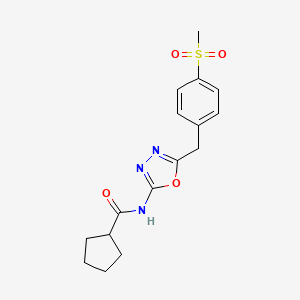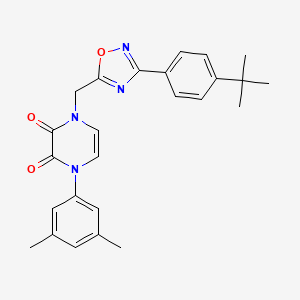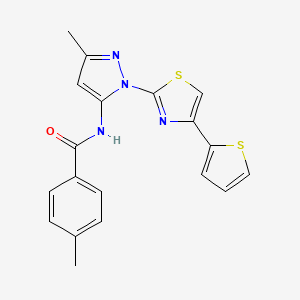
4-methyl-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide, also known as MTA, is a small molecule that has been extensively studied for its potential use in various scientific research applications. MTA is a selective inhibitor of the enzyme methylthioadenosine phosphorylase (MTAP), which is involved in the metabolism of polyamines and purines. Inhibition of MTAP by MTA has been shown to have anti-cancer and anti-inflammatory effects, making it a promising candidate for further research.
Scientific Research Applications
Thiophenylhydrazonoacetates in Heterocyclic Synthesis
Thiophene derivatives, closely related to the mentioned compound, are synthesized for their reactivity towards a variety of nitrogen nucleophiles, yielding a broad spectrum of heterocyclic derivatives including pyrazoles and thiazoles. These compounds are studied for their potential applications in synthesizing novel therapeutic agents due to their structural diversity and biological relevance (Mohareb et al., 2004).
Anti-Tumor Agents
Research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety has demonstrated promising anti-tumor activities against hepatocellular carcinoma cell lines. This suggests that modifications of the thiophene and pyrazole structures, similar to the specified benzamide compound, could lead to effective anti-cancer treatments (Gomha et al., 2016).
Anticancer Evaluation
Derivatives of benzamides, including structures related to the specified compound, have been synthesized and evaluated for their anticancer activity against various cancer cell lines. The study highlights the significance of structural modifications in benzamides for enhancing anticancer properties (Ravinaik et al., 2021).
Heterocyclic Compound Synthesis
The synthesis of new heterocyclic compounds using thiophene derivatives as key intermediates showcases the chemical versatility of thiophene and its derivatives in creating pharmacologically relevant molecules. This includes the potential for developing compounds with various biological activities (Fadda et al., 2013).
Antimicrobial and Antiviral Applications
Thiazole and pyrazole derivatives, similar in structure to the queried compound, have been explored for their antimicrobial and antiviral potentials. Such studies underline the importance of these heterocyclic compounds in the development of new therapeutic agents with specific activity against microbial pathogens and viruses (Desai et al., 2016).
properties
IUPAC Name |
4-methyl-N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c1-12-5-7-14(8-6-12)18(24)21-17-10-13(2)22-23(17)19-20-15(11-26-19)16-4-3-9-25-16/h3-11H,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHKPWXAZRMOGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

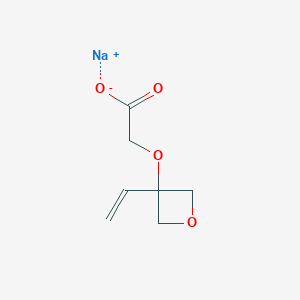
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2755384.png)
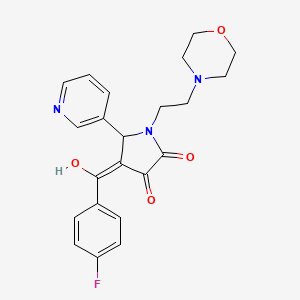
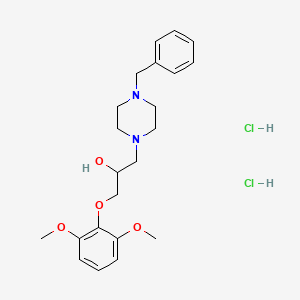
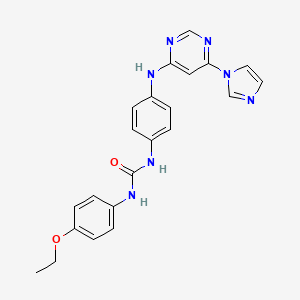
![4-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2755388.png)
![(2-Bromophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2755389.png)
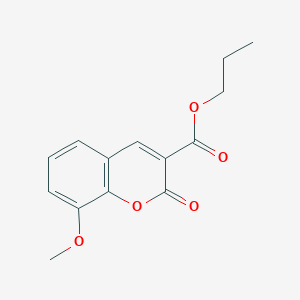
![9-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2755396.png)
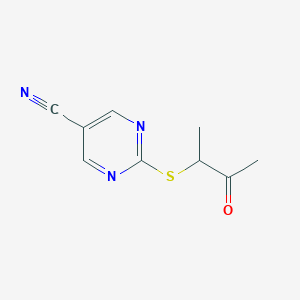
![2-((3,6-Dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2755400.png)
